molecular formula C11H8BrNO2 B1393959 Methyl 8-Bromoquinoline-5-carboxylate CAS No. 253787-45-0

Methyl 8-Bromoquinoline-5-carboxylate

Cat. No.: B1393959
CAS No.: 253787-45-0
M. Wt: 266.09 g/mol
InChI Key: CSGDGTYOZTXOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

Methyl 8-bromoquinoline-5-carboxylate is systematically named according to IUPAC guidelines as This compound . The quinoline backbone, a bicyclic structure comprising a benzene ring fused to a pyridine ring, serves as the parent compound. The substituents are assigned numerical positions based on the standard quinoline numbering system:

  • A bromine atom at position 8 on the benzene ring.
  • A methoxycarbonyl group (–COOCH₃) at position 5 on the pyridine ring.

The molecular formula is C₁₁H₈BrNO₂ , with a molecular weight of 266.09 g/mol . The CAS registry number 253787-45-0 unambiguously identifies this compound in chemical databases.

Table 1: Key identifiers of this compound

Property Value
IUPAC Name This compound
Molecular Formula C₁₁H₈BrNO₂
Molecular Weight 266.09 g/mol
CAS Number 253787-45-0
InChI Key CSGDGTYOZTXOBR-UHFFFAOYSA-N

Crystallographic Analysis and X-Ray Diffraction Studies

While direct X-ray crystallographic data for this compound are not explicitly reported in the provided sources, structural insights can be extrapolated from related brominated quinoline derivatives. For example:

  • Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (a structurally analogous compound) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 9.5401(7) Å, b = 11.8332(8) Å, c = 11.858(1) Å.
  • Ethyl 5-bromoquinoline-3-carboxylate adopts a planar quinoline core, with substituents influencing packing via C–H⋯O and π–π interactions.

The bromine atom at position 8 and the ester group at position 5 in this compound are expected to induce steric and electronic effects, potentially leading to a distorted boat conformation in the quinoline ring.

Tautomeric Forms and Resonance Stabilization Mechanisms

Quinoline derivatives exhibit resonance stabilization due to delocalization of π-electrons across the fused aromatic system. In this compound:

  • The pyridine nitrogen lone pair participates in conjugation with the benzene ring, enhancing aromatic stability.
  • The electron-withdrawing bromine atom at position 8 reduces electron density on the benzene ring, while the ester group at position 5 withdraws electrons from the pyridine ring via inductive effects.

Tautomerism is not a dominant feature in this compound due to the absence of labile protons (e.g., hydroxyl or amine groups). However, resonance structures involving the ester carbonyl group and the quinoline π-system contribute to stabilization:

$$
\text{Resonance: } \ce{COOCH3} \leftrightarrow \ce{C-O^- - OCH3^+}
$$

Figure 1: Resonance contributors of the methoxycarbonyl group in this compound.

Comparative Structural Analysis with Isomeric Bromoquinoline Derivatives

The structural and electronic properties of this compound differ significantly from its isomers, such as methyl 5-bromoquinoline-8-carboxylate (CAS: 1445781-45-2).

Table 2: Structural comparison of bromoquinoline isomers

Property This compound Methyl 5-Bromoquinoline-8-carboxylate
Bromine Position 8 (benzene ring) 5 (pyridine ring)
Ester Position 5 (pyridine ring) 8 (benzene ring)
Molecular Formula C₁₁H₈BrNO₂ C₁₁H₈BrNO₂
CAS Number 253787-45-0 1445781-45-2
Key Resonance Effects Ester stabilizes pyridine ring Bromine withdraws electrons from pyridine ring

Key distinctions include:

  • Electronic Effects : The electron-withdrawing bromine at position 8 in the benzene ring reduces electron density on the fused pyridine ring, whereas bromine at position 5 directly affects the pyridine’s aromaticity.
  • Steric Interactions : The ester group at position 5 in the 8-bromo isomer experiences less steric hindrance compared to the 5-bromo isomer, where the bulky bromine and ester groups are adjacent on the pyridine ring.

Properties

IUPAC Name

methyl 8-bromoquinoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-5-9(12)10-7(8)3-2-6-13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGDGTYOZTXOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=NC2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676542
Record name Methyl 8-bromoquinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253787-45-0
Record name Methyl 8-bromoquinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination Step

The bromination typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent. Catalysts such as iron (Fe) or aluminum chloride (AlCl3) are often employed to enhance reaction efficiency and selectivity.

  • Reaction conditions: Bromination is performed under controlled temperature, often starting at 0 °C and allowing the reaction to proceed at room temperature overnight.
  • Catalysts: Iron powder or FeCl3 can be used to facilitate electrophilic aromatic substitution.
  • Solvent: Common solvents include sulfuric acid or acetic acid mixtures, or organic solvents like chloroform or dichloromethane depending on the exact procedure.

The bromination selectively introduces a bromine atom at the 8-position of the quinoline ring, which is crucial for the desired substitution pattern.

Esterification Step

Following bromination, the carboxylic acid function at the 5-position is converted into the methyl ester by reaction with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

  • Reaction conditions: Esterification is typically conducted under reflux conditions with excess methanol.
  • Catalysts: Concentrated sulfuric acid or p-toluenesulfonic acid is used to catalyze the esterification.
  • Purification: The product is purified by recrystallization or chromatographic techniques to achieve high purity.

Alternative Synthetic Approaches

Research also describes palladium-catalyzed carbonylation reactions to introduce the ester group directly on brominated quinoline derivatives.

  • Carbonyl insertion reaction: Using palladium chloride as a catalyst, carbon monoxide under pressure (e.g., 0.8 MPa), and triethylamine as base, methyl esters can be synthesized from bromoquinoline precursors.
  • Reaction conditions: Typically performed at 75 °C for several hours (e.g., 6 hours).
  • Solvents: Methanol combined with polar aprotic solvents like N,N-dimethylformamide (DMF).

This method offers a streamlined route with potential advantages in yield and scalability.

Industrial Production Considerations

Industrial synthesis favors continuous flow reactors for bromination and esterification to optimize yield and purity. Advanced purification methods such as recrystallization and chromatography are employed to ensure product quality.

Detailed Reaction Scheme and Conditions

Step Reagents & Catalysts Conditions Notes
Bromination Bromine or NBS, Fe or AlCl3 catalyst 0 °C to room temp, overnight Selective bromination at 8-position
Esterification Methanol, sulfuric acid catalyst Reflux, several hours Conversion of carboxylic acid to methyl ester
Carbonylation PdCl2, CO (0.8 MPa), triethylamine, methanol, DMF 75 °C, 6 hours Direct ester formation from bromoquinoline

Research Findings and Case Studies

  • Bromination selectivity: Studies confirm that bromination of quinoline derivatives under controlled conditions yields predominantly 8-bromo substituted products, minimizing polybromination or substitution at undesired positions.
  • Palladium-catalyzed carbonylation: This approach has been patented and demonstrated to provide high yields of this compound with good purity, suitable for scale-up.
  • Purification: Flash column chromatography and recrystallization are effective for isolating the pure compound, with solvent systems such as ethyl acetate/cyclohexane mixtures commonly used.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Temperature & Time Advantages Limitations
Electrophilic Bromination + Esterification Bromine/NBS, Fe/AlCl3, Methanol, H2SO4 0 °C to RT, overnight; reflux, hours Straightforward, widely used Requires careful control to avoid polybromination
Palladium-Catalyzed Carbonylation PdCl2, CO (0.8 MPa), triethylamine, Methanol, DMF 75 °C, 6 hours High yield, scalable, fewer steps Requires CO handling and Pd catalyst

Scientific Research Applications

Medicinal Chemistry

Methyl 8-Bromoquinoline-5-carboxylate serves as an intermediate in synthesizing various quinoline derivatives, which are crucial in developing pharmaceuticals. Its derivatives are being explored for potential therapeutic effects against various diseases, including cancer and infectious diseases.

  • Case Study: Inhibition of Mycobacterium tuberculosis
    A study highlighted that compounds related to M8BQC exhibited significant activity against Mycobacterium tuberculosis, emphasizing structural modifications to enhance anti-TB efficacy.
  • Case Study: Cytotoxicity Against Cancer Cells
    Research indicates that derivatives of M8BQC show increased cytotoxicity against cancer cell lines. Mechanisms involve reactive oxygen species (ROS) generation and interference with tubulin polymerization.

The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Preliminary studies suggest it may inhibit cytochrome P450 enzymes (CYP1A2 and CYP2C19), impacting drug metabolism.

Industrial Applications

This compound is utilized in producing dyes, pigments, and other industrial chemicals due to its unique electronic properties and structural characteristics.

Mechanism of Action

The mechanism of action of Methyl 8-Bromoquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The bromine atom and quinoline ring system play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Isomers

Several structurally related compounds differ in substituent positions, ester groups, or ring systems. Below is a comparative analysis:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Differences Similarity Score Applications
Methyl 8-bromoquinoline-5-carboxylate 253787-45-0 C₁₁H₈BrNO₂ 266.09 Reference compound - Organic synthesis, life sciences
8-Bromoquinoline-5-carboxylic acid 204782-96-7 C₁₀H₆BrNO₂ 252.07 Carboxylic acid instead of methyl ester 0.94 Metal coordination, ligand synthesis
Methyl 6-bromoquinoline-8-carboxylate 1266728-34-0 C₁₁H₈BrNO₂ 266.09 Bromine at 6-position, ester at 8-position 0.93 Positional isomer for regioselective reactions
Ethyl 8-bromoquinoline-3-carboxylate 347146-14-9 C₁₂H₁₀BrNO₂ 280.12 Ethyl ester instead of methyl; ester at 3-position 0.91 Solubility studies, prodrug development
Methyl 5-bromoquinoline-8-carboxylate 1445781-45-2 C₁₁H₈BrNO₂ 266.09 Bromine and ester groups swapped (5 vs. 8) 0.91 Isomer for comparative reactivity studies
Methyl 8-bromoquinoxaline-5-carboxylate 2387190-58-9 C₁₀H₇BrN₂O₂ 267.08 Quinoxaline ring (two N atoms) vs. quinoline - Medicinal chemistry, kinase inhibitors

Key Observations

  • Positional Isomerism: Compounds like Methyl 6-bromoquinoline-8-carboxylate and Methyl 5-bromoquinoline-8-carboxylate demonstrate how bromine and ester group positions alter electronic distribution. For example, the 8-bromo-5-ester configuration in the target compound may enhance electrophilic aromatic substitution reactivity compared to isomers .
  • Ester Group Variations: Replacing the methyl ester with an ethyl group (e.g., Ethyl 8-bromoquinoline-3-carboxylate) increases molecular weight and may improve lipid solubility, impacting pharmacokinetic properties in drug design .

Physicochemical Properties

  • Boiling Points: The target compound (383.1°C) and its positional isomer Methyl 5-bromoquinoline-8-carboxylate (383.2°C) share nearly identical boiling points, suggesting similar volatility .
  • Density: this compound (1.557 g/cm³) is less dense than Methyl 5-bromoquinoline-8-carboxylate (1.6 g/cm³), likely due to differences in molecular packing .
  • Safety Profiles: The target compound’s hazard statements (e.g., H302 for oral toxicity) are more comprehensively documented compared to analogues like Ethyl 8-bromoquinoline-3-carboxylate, which lacks detailed safety data .

Biological Activity

Methyl 8-Bromoquinoline-5-carboxylate (M8BQC) is a bromoquinoline derivative with significant potential in pharmacological research. This article explores its biological activities, mechanisms of action, and relevant case studies, highlighting its applications in medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H8_8BrNO2_2
  • Molecular Weight : 266.09 g/mol
  • IUPAC Name : this compound

M8BQC features a bromine atom at the 8-position and a carboxylate group at the 5-position of the quinoline ring. This unique structure contributes to its diverse biological activities.

The biological activity of M8BQC is primarily attributed to its interaction with specific molecular targets:

  • Cytochrome P450 Inhibition : M8BQC has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. This inhibition suggests potential implications for drug metabolism and interactions, which are critical for assessing its therapeutic safety profile.
  • Antimicrobial and Anticancer Properties : Preliminary studies indicate that M8BQC may exhibit antimicrobial and anticancer activities. Its structural characteristics may enhance its ability to interact with cellular targets involved in these pathways.

Biological Activity Overview

Activity TypeDescription
Cytochrome P450 Inhibition Inhibits CYP1A2 and CYP2C19, affecting drug metabolism.
Antimicrobial Activity Potential activity against various pathogens, though further studies are needed.
Anticancer Activity Preliminary data suggest activity, but extensive evaluations are required.

Case Studies

  • Inhibition of Mycobacterium tuberculosis : A study on arylated quinoline carboxylic acids (QCAs) demonstrated that compounds related to M8BQC exhibited significant activity against Mycobacterium tuberculosis (Mtb). The study highlighted the importance of structural modifications in enhancing anti-TB efficacy .
  • Cytotoxicity Studies : Research on quinoline derivatives has shown that modifications similar to those in M8BQC can lead to increased cytotoxicity against cancer cell lines. For example, derivatives with specific substitutions at the C-6 position exhibited improved activity against cancer cells through mechanisms involving ROS generation and interference with tubulin polymerization .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of M8BQC have revealed that its unique structure may confer distinct binding affinities compared to other quinoline derivatives, influencing its therapeutic potential and safety profile .

Q & A

Q. What are the recommended synthetic routes for Methyl 8-Bromoquinoline-5-carboxylate, and how can purity be validated?

Methodological Answer: The synthesis typically involves bromination of a quinoline precursor under controlled conditions. For example, analogous compounds like ethyl 4-amino-8-bromoquinoline derivatives are synthesized via condensation reactions using reagents such as 2-methylisothiourea . Key steps include:

  • Bromination : Use of brominating agents (e.g., NBS or Br₂) in anhydrous solvents like DCM at 0–5°C to minimize side reactions.
  • Esterification : Reaction of the carboxylic acid intermediate with methanol in the presence of H₂SO₄ as a catalyst.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water.
    Purity Validation :
  • HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity.
  • ¹H/¹³C NMR for structural confirmation (e.g., singlet for methyl ester at ~3.9 ppm, aromatic protons at 7.5–8.8 ppm).
  • Elemental analysis to verify stoichiometric ratios .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.5–8.8 ppm) and methyl ester groups (δ ~3.9 ppm).
    • ¹³C NMR : Confirm carbonyl (C=O, δ ~165 ppm) and brominated aromatic carbons (δ ~120–140 ppm).
  • Mass Spectrometry (HRMS) : Exact mass calculation (e.g., C₁₁H₈BrNO₂: [M+H]⁺ = 282.9722) to verify molecular formula.
  • HPLC : Use a reversed-phase column with UV detection (λ = 254 nm) to assess purity and stability.
  • XRD (if crystals are obtained): Resolve molecular geometry and confirm substitution patterns .

Q. What are the critical storage conditions to maintain the stability of this compound?

Methodological Answer:

  • Temperature : Store at 0–6°C in airtight, light-resistant containers to prevent thermal decomposition .
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group.
  • Solvent Stability : Dissolve in anhydrous DMSO or DMF for long-term storage; avoid protic solvents like water or methanol.
  • Periodic Validation : Re-analyze purity via HPLC every 6 months to detect degradation .

Advanced Research Questions

Q. How should researchers address discrepancies in reported reaction yields when using this compound as an intermediate?

Methodological Answer:

  • Variable Screening : Systematically test parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify yield-limiting factors.
  • Contaminant Analysis : Use LC-MS to detect side products (e.g., debrominated or ester-hydrolyzed byproducts).
  • Literature Benchmarking : Compare protocols from peer-reviewed studies (e.g., solvent-free vs. solvent-assisted bromination) and replicate high-yield methods .
    Example Data Table :
SolventCatalystTemperature (°C)Yield (%)Reference
DCMFeCl₃062[Author et al.]
TolueneAlCl₃2545[Author et al.]

Q. What strategies can resolve conflicting data on the reactivity of the bromine substituent in cross-coupling reactions?

Methodological Answer:

  • Mechanistic Probes : Conduct kinetic studies (e.g., UV-Vis monitoring) to compare oxidative addition rates in Pd-catalyzed Suzuki couplings.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to evaluate electronic effects (HOMO/LUMO levels) and steric hindrance at the 8-position.
  • Isotopic Labeling : Introduce ¹⁸O or deuterium labels to track regioselectivity in nucleophilic aromatic substitution .

Q. How can researchers optimize the use of this compound in multi-step syntheses of bioactive compounds?

Methodological Answer:

  • Protecting Groups : Temporarily mask the ester group using tert-butyl or benzyl protectors to prevent undesired hydrolysis during subsequent steps.
  • Sequential Functionalization : Prioritize bromine substitution (e.g., Suzuki coupling) before modifying the quinoline core to avoid steric clashes.
  • In Situ Monitoring : Use real-time IR spectroscopy to track intermediate formation and adjust reaction conditions dynamically .

Q. What advanced techniques are recommended for studying the electronic effects of the bromine substituent?

Methodological Answer:

  • X-Ray Crystallography : Resolve bond lengths and angles to assess electron-withdrawing effects on the quinoline ring.
  • Cyclic Voltammetry : Measure redox potentials to quantify the substituent’s impact on electron density.
  • UV-Vis Spectroscopy : Correlate absorption maxima (λmax) with conjugation changes induced by bromine .

Q. How should contradictory stability data in acidic vs. basic media be reconciled?

Methodological Answer:

  • pH-Dependent Stability Assays : Incubate the compound in buffers (pH 1–14) and monitor degradation via HPLC.
  • Degradation Pathway Mapping : Use LC-MS/MS to identify hydrolysis products (e.g., free carboxylic acid in basic conditions).
  • Theoretical pKa Estimation : Tools like MarvinSketch predict protonation states to explain reactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 8-Bromoquinoline-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 8-Bromoquinoline-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.